REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.CCCCCC.C(Cl)Cl.C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.C1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1>[OH-].[NH4+].O.[Zn].C(Cl)Cl>[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
1260 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
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Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
hexane methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Name
|
|
Quantity
|
845 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
845 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 45 min at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture was heated gradually over 3 h to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 90°-95° C. for 2 h (red color dissipated)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight as it
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to remove the excess zinc
|
Type
|
WASH
|
Details
|
The filter cake was washed with methylene chloride (6×1 L)
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated from the aqueous,
|
Type
|
ADDITION
|
Details
|
then treated with 6N hydrochloric acid (3 L)
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
A first crop of 2-chloroanthracene was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (4×1 L)
|
Type
|
CUSTOM
|
Details
|
Vacuum drying
|
Type
|
CUSTOM
|
Details
|
afforded a light yellow crystalline product
|
Type
|
CONCENTRATION
|
Details
|
The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=CC3=CC=CC=C3C=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 158.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 14.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |